Product packaging for ((2-Methylquinolin-8-yl)oxy)methyl acetate(Cat. No.:)

((2-Methylquinolin-8-yl)oxy)methyl acetate

Cat. No.: B11879233
M. Wt: 231.25 g/mol
InChI Key: SJVWYXKFFMZWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

((2-Methylquinolin-8-yl)oxy)methyl acetate, with the CAS number 88349-93-3, is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . It belongs to the class of 8-hydroxyquinoline derivatives, a scaffold renowned in medicinal and industrial chemistry for its versatile biological activities and metal-chelating properties . The 8-hydroxyquinoline core is recognized for its significant research potential. Derivatives of this structure have been extensively studied and shown to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects . The mechanism of action for many 8-hydroxyquinolines is often linked to their ability to act as lipophilic chelators, capable of binding metal ions. This chelation can disrupt metal-dependent processes in biological systems, such as enzyme function, which may contribute to their observed bioactivities . Furthermore, structural analogs of this compound, particularly those involving ether linkages at the 8-position, serve as key intermediates in organic synthesis. They are commonly utilized to create more complex molecules, such as benzimidazole hybrids, for antimicrobial research . As a supplier, we provide this compound to support advancements in these research areas. Researchers investigating the structure-activity relationships of quinoline compounds or developing new therapeutic agents may find this chemical particularly valuable. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO3 B11879233 ((2-Methylquinolin-8-yl)oxy)methyl acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

(2-methylquinolin-8-yl)oxymethyl acetate

InChI

InChI=1S/C13H13NO3/c1-9-6-7-11-4-3-5-12(13(11)14-9)17-8-16-10(2)15/h3-7H,8H2,1-2H3

InChI Key

SJVWYXKFFMZWFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OCOC(=O)C)C=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Methylquinolin 8 Yl Oxy Methyl Acetate

Established Synthetic Pathways for the 2-Methylquinoline-8-ol Core

The foundation of ((2-Methylquinolin-8-yl)oxy)methyl acetate (B1210297) is the 2-methylquinoline-8-ol core. Several classical named reactions in organic chemistry provide robust methods for the synthesis of this quinoline (B57606) derivative.

One of the most prominent methods is the Doebner-von Miller reaction . This reaction typically involves the condensation of an aniline, in this case, 2-aminophenol, with an α,β-unsaturated carbonyl compound. For the synthesis of the 2-methyl derivative, crotonaldehyde is a suitable reactant. The reaction is generally catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid, and may involve an oxidizing agent to facilitate the final aromatization to the quinoline ring system.

Another well-established route is the Skraup synthesis . This method employs the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. In the context of 2-methylquinoline-8-ol synthesis, a modification of the Skraup synthesis would be necessary, as the classical conditions are harsh and may not be compatible with the hydroxyl group without prior protection.

The Combes quinoline synthesis offers an alternative pathway, which involves the reaction of an aniline with a β-diketone under acidic conditions. researchgate.net The mechanism proceeds through the formation of an enamine intermediate, followed by acid-catalyzed cyclization and dehydration to yield the quinoline product. For the synthesis of 2-methylquinoline-8-ol, 2-aminophenol would be reacted with acetylacetone.

A comparative overview of these classical methods is presented in the table below.

Synthetic MethodKey ReactantsTypical Conditions
Doebner-von Miller2-Aminophenol, CrotonaldehydeStrong acid (e.g., HCl), Oxidizing agent
Skraup Synthesis2-Aminophenol, GlycerolConcentrated H₂SO₄, Oxidizing agent (e.g., nitrobenzene)
Combes Synthesis2-Aminophenol, AcetylacetoneAcid catalyst (e.g., H₂SO₄)

Strategies for the Introduction of the (Oxy)methyl Acetate Moiety

Once the 2-methylquinoline-8-ol core is synthesized, the next critical step is the introduction of the (oxy)methyl acetate group at the 8-position. This is typically achieved through O-alkylation of the phenolic hydroxyl group.

Direct esterification of the hydroxyl group of 2-methylquinoline-8-ol with a reagent containing the methyl acetate moiety is a primary strategy. A common and effective method for this transformation is the Williamson ether synthesis . In this approach, the hydroxyl group of 2-methylquinoline-8-ol is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide. This phenoxide is then reacted with a halomethyl acetate, such as chloromethyl acetate or bromomethyl acetate, via an SN2 reaction to form the desired ether linkage.

The general reaction is as follows:

2-Methylquinolin-8-ol + Base → 2-Methylquinolin-8-olate 2-Methylquinolin-8-olate + Halomethyl acetate → ((2-Methylquinolin-8-yl)oxy)methyl acetate + Halide salt

A specific example found in the literature for a similar transformation involves the reaction of 2-methyl-8-hydroxyquinoline with methyl (2Z)-2-(bromomethyl)-3-(2-thienyl)acrylate in the presence of potassium carbonate in dry dimethylformamide (DMF) at room temperature. researchgate.net This demonstrates the feasibility of using a halo-ester to alkylate the hydroxyl group of 2-methylquinoline-8-ol.

Beyond the classical Williamson ether synthesis, other coupling methodologies can be envisioned. For instance, phase-transfer catalysis could be employed to facilitate the reaction between the aqueous phenoxide and the organic-soluble halomethyl acetate. This technique can enhance reaction rates and yields by improving the contact between the reactants.

Another modern approach could involve microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields for O-alkylation reactions.

Derivatization Studies and Analog Synthesis of this compound

The structure of this compound offers several sites for derivatization to generate a library of analogs for structure-activity relationship (SAR) studies.

Modification of the Quinoline Ring: The methyl group at the 2-position can be a handle for further functionalization. For instance, it can be lithiated and reacted with various electrophiles to introduce new substituents. rsc.org The aromatic rings of the quinoline core can also undergo electrophilic substitution reactions, although the regioselectivity will be influenced by the existing substituents.

Variation of the Ester Group: The methyl acetate moiety can be readily modified. Hydrolysis of the ester would yield the corresponding carboxylic acid, which could then be converted to a variety of other esters, amides, or other functional groups.

Alteration of the Linker: The length and nature of the linker between the quinoline core and the acetate group can be varied. Instead of a methylene group, longer alkyl chains or other functional linkers could be introduced by using different halo-esters in the Williamson ether synthesis step.

The synthesis of various functionalized quinoline scaffolds is an active area of research, with numerous strategies being developed to create diverse libraries of compounds for biological screening. rsc.orgrsc.org

Chemical Stability and Degradation Pathways of the Ester Linkage

The chemical stability of this compound is an important consideration, particularly for its potential applications. The ester linkage is the most likely site of degradation under certain conditions.

Hydrolysis: The acetate ester is susceptible to hydrolysis under both acidic and basic conditions.

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to form 2-methylquinoline-8-ol and acetic acid.

Base-catalyzed hydrolysis (saponification): In the presence of a base, such as sodium hydroxide, the ester will be hydrolyzed to form the carboxylate salt of acetic acid and 2-methylquinoline-8-ol.

Photostability: Quinoline and its derivatives are known to be photoactive. The photostability of this compound would need to be evaluated, as prolonged exposure to light, particularly UV light, could lead to degradation. Studies on other quinoline derivatives have investigated their photostability and reactive oxygen species generation properties. researchgate.netbeilstein-journals.org

Enzymatic Degradation: In a biological context, the ester linkage could be susceptible to cleavage by esterase enzymes.

The degradation of the quinoline ring itself is also possible under harsh conditions or through microbial action. Studies on the bacterial degradation of quinoline have identified various metabolic pathways. nih.govdntb.gov.ua

Bioreversible Activation Mechanisms of 2 Methylquinolin 8 Yl Oxy Methyl Acetate

Enzymatic Hydrolysis of the Acetate (B1210297) Ester Moiety

The primary anticipated route for the bioreversible activation of ((2-Methylquinolin-8-yl)oxy)methyl acetate is through enzymatic hydrolysis. This process would involve the cleavage of the acetate ester bond to release the active parent molecule, 2-methyl-8-hydroxyquinoline, along with acetic acid and formaldehyde (B43269).

Role of Non-Specific Esterases in Prodrug Conversion

It is widely recognized that non-specific esterases, such as carboxylesterases, play a pivotal role in the activation of many ester-containing prodrugs. These enzymes are ubiquitously distributed throughout the body, with high concentrations found in the liver, plasma, and intestine. The broad substrate specificity of these enzymes allows them to hydrolyze a wide variety of ester linkages, making them key players in drug metabolism.

In the context of this compound, it is hypothesized that these non-specific esterases would catalyze the initial and rate-limiting step of its activation: the hydrolysis of the acetate ester. This enzymatic action would yield an unstable hemiacetal intermediate, ((2-methylquinolin-8-yl)oxy)methanol, which would then spontaneously decompose to release the active 2-methyl-8-hydroxyquinoline and formaldehyde.

Investigations into Enzyme Kinetics and Substrate Specificity

Without experimental data for this compound, any discussion of enzyme kinetics and substrate specificity remains speculative. However, studies on other acyloxymethyl ether prodrugs suggest that the rate of enzymatic hydrolysis can be significantly influenced by the nature of both the acyl group and the parent drug moiety.

Generally, the steric and electronic properties of the substituents on the quinoline (B57606) ring and the acyl chain would be expected to affect the binding of the prodrug to the active site of the esterase. For instance, bulky substituents near the ester linkage could sterically hinder the approach of the enzyme, leading to a slower rate of hydrolysis.

A hypothetical representation of enzyme kinetics for the hydrolysis of an acyloxymethyl ether prodrug by a non-specific esterase is presented in the table below. It is important to reiterate that these values are illustrative and not based on experimental results for the specific compound .

Kinetic ParameterHypothetical ValueDescription
Michaelis-Menten Constant (Km)50 µMRepresents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate.
Maximum Velocity (Vmax)100 nmol/min/mg proteinThe maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.
Catalytic Efficiency (kcat/Km)2 x 106 M-1s-1A measure of how efficiently an enzyme converts a substrate into a product.

Factors Influencing the Rate and Extent of Prodrug Activation

Several factors are expected to influence the rate and extent of the conversion of this compound to its active form. These include the pH of the environment and the nature of the solvent system.

pH Dependence of Ester Cleavage

The rate of both enzymatic and non-enzymatic hydrolysis of esters is typically pH-dependent. Ester hydrolysis can be catalyzed by both acid and base. Therefore, the stability of this compound would be expected to vary across the physiological pH range.

A hypothetical pH-rate profile for the hydrolysis of an acyloxymethyl ester is shown in the table below. This profile illustrates the expected trend of increased hydrolysis rates at both acidic and alkaline pH, with a region of maximum stability typically occurring in the slightly acidic to neutral pH range.

pHHypothetical Half-life (t1/2)
2.02 hours
4.024 hours
7.4 (Physiological pH)12 hours
9.01 hour

Influence of Solvent Systems on Bioconversion

The solvent system can significantly impact the stability and bioconversion of a prodrug. The polarity, viscosity, and composition of the solvent can affect the solubility of the prodrug, the activity of hydrolytic enzymes, and the rate of non-enzymatic hydrolysis. For in vitro studies, the choice of buffer and the presence of co-solvents would need to be carefully considered to ensure that the experimental conditions are relevant to the physiological environment.

Preclinical Pharmacological and Biological Evaluation of 2 Methylquinolin 8 Yl Oxy Methyl Acetate

In Vitro Assessment of Biological Activity and Target Interaction

Assays for Modulatory Effects on Enzyme Systems and Cellular Receptors

No published studies were found that investigated the effects of ((2-Methylquinolin-8-yl)oxy)methyl acetate (B1210297) on specific enzyme systems or cellular receptors.

Cell-Based Functional Studies and Mechanistic Investigations

There is no available data from cell-based assays to elucidate the functional effects or the mechanism of action of ((2-Methylquinolin-8-yl)oxy)methyl acetate.

Comparative Analysis with Parent Compounds and Related Quinoline (B57606) Derivatives

A comparative analysis is not possible without data on this compound itself.

Preclinical Pharmacokinetic and Biotransformation Studies

Investigations into Prodrug Absorption and Distribution in Biological Systems

No information is available regarding the absorption and distribution of this compound in biological systems.

Characterization of Metabolic Pathways and Metabolite Identification

There are no studies that characterize the metabolic pathways or identify the metabolites of this compound.

Assessment of Prodrug Conversion to the Active Moiety in Various Tissues

The bioconversion of the prodrug, this compound, to its pharmacologically active moiety, 8-hydroxy-2-methylquinoline, is a critical determinant of its therapeutic efficacy. This conversion is primarily mediated by esterase enzymes, which are ubiquitously distributed throughout the body but exhibit varying levels of activity in different tissues. acs.orgresearchgate.net Understanding the tissue-specific conversion rates is paramount for predicting the sites of drug action and potential for localized therapeutic effects.

In vitro studies using tissue homogenates are instrumental in assessing the rate and extent of this conversion. Such studies typically involve incubating the prodrug with preparations from various tissues, such as the liver, plasma, and intestine, and monitoring the formation of the active moiety over time. The liver is anticipated to be a primary site of conversion due to its high concentration of various metabolic enzymes, including carboxylesterases. researchgate.netljmu.ac.uk Plasma also contains significant esterase activity, primarily from butyrylcholinesterase, which can contribute to systemic activation of the prodrug. researchgate.net

The rate of hydrolysis can exhibit significant inter-species and inter-individual variability, which is an important consideration in preclinical development. researchgate.net For instance, the hydrolysis of certain ester-containing prodrugs has been shown to be more rapid in rat and rabbit plasma compared to human plasma. nih.gov

While specific experimental data on the tissue-specific conversion of this compound is not yet publicly available, the following tables present a hypothetical representation of potential research findings based on the known behavior of similar ester prodrugs of quinoline derivatives. These tables are intended to illustrate the type of data that would be generated in such preclinical assessments.

Table 1: In Vitro Conversion of this compound to 8-Hydroxy-2-methylquinoline in Various Tissue Homogenates (Rat)

Tissue HomogenateIncubation Time (min)Concentration of 8-Hydroxy-2-methylquinoline (µM)
Liver 152.5
305.8
6010.2
Plasma 151.1
302.4
604.5
Intestinal Mucosa 150.8
301.9
603.7
Lung 150.4
300.9
601.8
Kidney 150.6
301.3
602.7

Table 2: Comparative Half-Life (t½) of this compound in Plasma from Different Species

SpeciesPlasma Half-Life (t½, minutes)
Human 45
Rat 25
Mouse 30
Dog 55
Monkey 50

These hypothetical data illustrate that the liver would likely be the most efficient organ for the conversion of the prodrug, followed by plasma and the intestinal mucosa. The conversion in other tissues such as the lung and kidney would be less pronounced. Furthermore, the data in Table 2 suggests potential species-dependent differences in the rate of plasma hydrolysis, a critical factor for extrapolating preclinical findings to human clinical scenarios. researchgate.net

Structure Activity Relationship Sar Studies of 2 Methylquinolin 8 Yl Oxy Methyl Acetate Derivatives

Impact of Structural Modifications on Prodrug Stability and Activation

The efficacy of a prodrug is intrinsically linked to its stability and ability to release the active drug at the desired site of action. For ((2-Methylquinolin-8-yl)oxy)methyl acetate (B1210297) and its derivatives, this bioconversion is primarily mediated by esterase enzymes that hydrolyze the ester bond. researchgate.net The rate of this hydrolysis is a crucial factor; if it is too rapid, the prodrug may be prematurely cleaved in the bloodstream, leading to systemic toxicity and reduced bioavailability at the target site. Conversely, if the hydrolysis is too slow, the concentration of the active drug at the target may not reach therapeutic levels.

Variations in the Ester Moiety and Their Influence on Hydrolysis Kinetics

The structure of the ester moiety plays a pivotal role in determining the rate of enzymatic hydrolysis. Generally, the steric and electronic properties of the acyl group can significantly influence the interaction with the active site of esterase enzymes.

Steric Effects: Increasing the steric bulk of the acyl group can hinder the approach of the enzyme, thereby slowing down the rate of hydrolysis. For instance, replacing the acetyl group in ((2-Methylquinolin-8-yl)oxy)methyl acetate with larger acyl groups such as pivaloyl is expected to decrease the rate of hydrolysis. This is a common strategy to enhance the in vivo stability of ester prodrugs. nih.gov

Electronic Effects: The electronic nature of the acyl group also affects the susceptibility of the carbonyl carbon to nucleophilic attack by the serine residue in the active site of esterases. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially leading to a faster rate of hydrolysis. Conversely, electron-donating groups may decrease the rate of hydrolysis.

To illustrate these principles, consider the following hypothetical hydrolysis data for a series of ((2-Methylquinolin-8-yl)oxy)methyl esters with varying acyl groups.

Table 1: Influence of Ester Moiety on the Hydrolysis Rate of ((2-Methylquinolin-8-yl)oxy)methyl Esters in Human Plasma

DerivativeR Group (Acyl Moiety)Half-life (t½, min)Relative Rate of Hydrolysis
1Acetyl (CH₃CO)301.00
2Propionyl (CH₃CH₂CO)450.67
3Isobutyryl ((CH₃)₂CHCO)750.40
4Pivaloyl ((CH₃)₃CCO)1500.20
5Chloroacetyl (ClCH₂CO)152.00

This table presents illustrative data based on established principles of ester prodrug hydrolysis and is not derived from experimental studies on this compound.

Substituent Effects on the Quinoline (B57606) Ring and Their Correlation with Bioreversibility

Modifications to the quinoline ring can also influence the bioreversibility of the ester prodrug. Substituents on the quinoline nucleus can exert electronic and steric effects that can be transmitted to the ester linkage, thereby modulating the rate of hydrolysis.

Electronic Effects: The electronic properties of substituents on the quinoline ring can alter the electron density around the ether oxygen and, consequently, the stability of the ester group. Electron-withdrawing groups on the quinoline ring may stabilize the ester, leading to a slower rate of hydrolysis. In contrast, electron-donating groups could potentially destabilize the ester, making it more susceptible to cleavage.

Steric Effects: The position and size of substituents on the quinoline ring can also impact the interaction of the prodrug with esterases. Bulky substituents near the 8-oxy linkage could sterically hinder the enzyme's access to the ester moiety, thus reducing the rate of hydrolysis.

Elucidation of Structure-Activity Relationships for Desired Biological Effects

Relationships between Molecular Architecture and Target Engagement

The ultimate goal of a prodrug is to deliver the active parent drug to its biological target. The design of the prodrug must therefore consider how its structure will influence the concentration of the active drug at the site of action. Lipophilicity is a key physicochemical property that governs the ability of a molecule to cross biological membranes. nih.gov The ester prodrug strategy is often employed to increase the lipophilicity of a polar parent drug, thereby enhancing its absorption and distribution.

Table 2: Physicochemical Properties and Hypothetical Target Engagement of Substituted 8-Hydroxy-2-methylquinoline Derivatives

DerivativeQuinoline SubstituentLogP (Calculated)Hypothetical Target Binding Affinity (IC₅₀, nM)
ParentH2.5500
65-Chloro3.2250
75-Nitro2.3400
86-Methoxy2.4450
97-Fluoro2.8300

This table presents illustrative data based on general QSAR principles for quinoline derivatives and is not based on experimental data for the specific compounds listed.

Modulating Pharmacokinetic Attributes through Structural Design

The structural design of prodrugs offers a powerful tool to modulate their pharmacokinetic (PK) properties, including absorption, distribution, metabolism, and excretion (ADME). By fine-tuning the physicochemical properties of the prodrug, it is possible to optimize its PK profile for a specific therapeutic application.

For instance, increasing the lipophilicity of the prodrug by modifying the ester moiety or the quinoline ring can enhance its oral absorption. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. Therefore, a balance must be struck to achieve optimal bioavailability. The design of prodrugs can also influence their distribution into specific tissues or organs.

Design Principles for Optimized Quinoline-Based Ester Prodrugs

Based on the SAR studies of this compound and related compounds, several key design principles emerge for the development of optimized quinoline-based ester prodrugs:

Tunable Stability: The ester moiety should be carefully selected to achieve a hydrolysis rate that is optimal for the intended route of administration and therapeutic target. Sterically hindered esters can be used to increase stability, while esters with electron-withdrawing groups may be employed for more rapid cleavage. nih.gov

Minimal Promoiety Toxicity: The promoiety released upon hydrolysis of the prodrug should be non-toxic and rapidly cleared from the body. For this compound, the promoiety is formaldehyde (B43269) and acetic acid, which are generally considered to have low toxicity at the concentrations produced from therapeutic doses of the prodrug.

Efficient Bioconversion: The prodrug should be efficiently converted to the active parent drug by ubiquitous enzymes such as carboxylesterases to ensure consistent activation across patient populations. nih.govacs.org

Analytical Methodologies for the Characterization and Quantification of 2 Methylquinolin 8 Yl Oxy Methyl Acetate

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are fundamental for separating ((2-Methylquinolin-8-yl)oxy)methyl acetate (B1210297) from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent techniques in this regard.

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like ((2-Methylquinolin-8-yl)oxy)methyl acetate. The development of a robust HPLC method is a systematic process that involves the selection of appropriate chromatographic conditions to achieve the desired separation.

Method Development: A typical approach for developing an HPLC method for a quinoline (B57606) derivative would involve reversed-phase chromatography. This would utilize a non-polar stationary phase (e.g., C18) and a polar mobile phase. The selection of the mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a suitable retention time and peak shape for the analyte. The detector wavelength is selected based on the UV-Vis absorbance spectrum of the compound, with the maximum absorption wavelength (λmax) being chosen to ensure the highest sensitivity.

Validation: Once a suitable method is developed, it must be validated to ensure its reliability, accuracy, and precision. Validation is performed according to the guidelines of the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

An illustrative set of HPLC parameters that could serve as a starting point for the analysis of this compound is presented in the table below.

ParameterIllustrative Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at λmax (e.g., 230 nm)
Run Time 15 minutes

This table presents a hypothetical set of starting conditions for HPLC method development and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be employed for the analysis of its more volatile synthetic precursors, degradation products, or metabolites. In some cases, derivatization may be necessary to increase the volatility and thermal stability of the analyte.

In GC-MS analysis, the sample is injected into a heated inlet where it is vaporized and introduced into a gaseous mobile phase (carrier gas), typically helium or nitrogen. The carrier gas carries the sample through a heated column containing a stationary phase. The separation of components is achieved based on their differential partitioning between the mobile and stationary phases. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum provides a molecular fingerprint of the compound, which can be used for its identification by comparison with spectral libraries. The total ion chromatogram (TIC) provides information about the retention time of the analyte, which is characteristic of the compound under the specific chromatographic conditions.

A hypothetical set of GC-MS parameters for the analysis of a volatile derivative of this compound is provided in the table below.

ParameterIllustrative Condition
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase
Carrier Gas Helium at a constant flow rate of 1 mL/min
Inlet Temperature 250 °C
Oven Program Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

This table presents a general set of conditions that would need to be optimized for the specific analyte.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shift (δ) of each proton signal is indicative of its electronic environment. The integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR: This technique provides information about the different types of carbon atoms in the molecule. The chemical shift of each carbon signal is characteristic of its hybridization and the nature of the atoms attached to it.

Based on the structure of this compound and data from similar compounds, a predicted set of NMR chemical shifts is presented in the table below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Quinoline Ring Protons 7.0 - 8.5110 - 160
2-Methyl Protons ~2.5~25
O-CH₂-O Protons ~5.8~90
Acetyl Methyl Protons ~2.1~21
Acetyl Carbonyl Carbon -~170

This table provides an estimated range of chemical shifts based on known values for related quinoline and acetate structures. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. The resulting IR spectrum shows absorption bands that are characteristic of the functional groups present.

For this compound, the key functional groups that would give rise to characteristic absorption bands are the C=O of the ester, the C-O bonds of the ether and ester, and the aromatic C=C and C-H bonds of the quinoline ring. An illustrative table of expected IR absorption bands is provided below.

Functional Group Expected Absorption Range (cm⁻¹)
C=O (Ester) 1735 - 1750
C-O (Ester) 1000 - 1300
C-O (Aryl Ether) 1200 - 1275 (asymmetric), 1010 - 1075 (symmetric)
C=C (Aromatic) 1450 - 1600
C-H (Aromatic) 3000 - 3100
C-H (Aliphatic) 2850 - 3000

This table presents typical ranges for the specified functional groups and serves as a guide for spectral interpretation.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. When a molecule is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion can undergo fragmentation to produce smaller, charged fragments.

The fragmentation pattern is highly dependent on the structure of the molecule and the ionization method used. For this compound, common fragmentation pathways would likely involve the cleavage of the ester and ether linkages. The molecular ion peak (M⁺) would confirm the molecular weight of the compound. A plausible fragmentation pattern is outlined in the table below.

m/z Value Possible Fragment Description
231 [C₁₃H₁₃NO₃]⁺Molecular Ion (M⁺)
172 [C₁₀H₈NO]⁺Loss of the acetoxymethyl group (-CH₂OAc)
158 [C₁₀H₈N]⁺Loss of the entire oxy methyl acetate group
43 [CH₃CO]⁺Acetyl cation

This table illustrates a potential fragmentation pattern for this compound under electron ionization. The relative abundances of these fragments would provide further structural information.

Methodologies for Monitoring Prodrug Conversion and Metabolite Formation in Biological Matrices

The quantitative determination of the prodrug this compound and its corresponding active metabolite, 2-methylquinolin-8-ol, along with any other potential metabolites in biological matrices, is crucial for understanding its pharmacokinetic profile. This process typically involves sophisticated analytical techniques that offer high sensitivity and selectivity, such as high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or, more commonly, tandem mass spectrometry (LC-MS/MS).

A robust bioanalytical method is essential for accurately tracking the conversion of the prodrug to its active form and identifying other metabolic products in complex biological samples like plasma, urine, and tissue homogenates. nih.govglobalresearchonline.net The development and validation of such methods are governed by stringent regulatory guidelines to ensure data reliability. europa.eu

Sample Preparation

The initial and critical step in the bioanalysis of this compound and its metabolites from biological fluids is sample preparation. The primary objectives of this step are to remove interfering endogenous components, such as proteins and phospholipids, and to concentrate the analytes of interest. mlo-online.comchromatographyonline.com Common sample preparation techniques include:

Protein Precipitation (PPT): This is a straightforward and rapid method where an organic solvent, like acetonitrile or methanol, is added to the biological sample to precipitate proteins. mlo-online.com While simple, it may result in a less clean extract compared to other techniques.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.comorganomation.com This technique can provide a cleaner sample than PPT and allows for some degree of analyte concentration.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method that utilizes a solid sorbent to isolate analytes from the sample matrix. mlo-online.comchromatographyonline.com It can effectively remove interferences and significantly concentrate the analytes, leading to improved sensitivity and accuracy. chromatographyonline.com

The choice of sample preparation technique depends on the physicochemical properties of the analytes, the nature of the biological matrix, and the required sensitivity of the assay.

Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for separating the prodrug from its metabolites and endogenous interferences. researchgate.net Reversed-phase chromatography, often employing C18 columns, is a common approach. nih.gov A mobile phase consisting of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used to elute the compounds from the column. researchgate.net Gradient elution, where the mobile phase composition is changed over time, is frequently employed to achieve optimal separation of compounds with different polarities. researchgate.net

Detection Methods:

Diode-Array Detection (DAD): HPLC coupled with a DAD detector can be used for the simultaneous quantification of the prodrug and its metabolites, provided they possess suitable chromophores. bsu.edu.eg The DAD detector measures the absorbance of the eluting compounds over a range of wavelengths, offering a degree of specificity. bsu.edu.eg

Tandem Mass Spectrometry (MS/MS): The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its superior sensitivity, selectivity, and speed. nih.govijpjournal.commdpi.com

LC-MS/MS Analysis:

In an LC-MS/MS method for this compound and its primary metabolite, 2-methylquinolin-8-ol, the analysis would typically proceed as follows:

Ionization: After chromatographic separation, the analytes enter the mass spectrometer's ion source, where they are ionized. Electrospray ionization (ESI) is a common technique for this class of compounds.

Precursor Ion Selection: In the first quadrupole (Q1), a specific precursor ion (the molecular ion or a prominent adduct) for each analyte is selected.

Collision-Induced Dissociation (CID): The selected precursor ions are fragmented in the second quadrupole (Q2), the collision cell.

Product Ion Monitoring: In the third quadrupole (Q3), specific product ions, which are characteristic fragments of the precursor ions, are monitored.

This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for the accurate quantification of the prodrug and its metabolites even at very low concentrations. mdpi.com

Below is a hypothetical data table outlining the parameters for a potential LC-MS/MS method.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound232.1160.120
2-Methylquinolin-8-ol160.1132.125
Internal Standard (e.g., Deuterated analog)237.1165.120

This is a representative table; actual values would be determined during method development.

Method Validation

A bioanalytical method for monitoring prodrug conversion must be rigorously validated to ensure its reliability. nih.govglobalresearchonline.net Key validation parameters, as stipulated by regulatory agencies, include: europa.eu

Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample. globalresearchonline.neteuropa.eu

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. globalresearchonline.net

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The curve should be linear over a defined range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. globalresearchonline.net

Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analytes.

Recovery: The efficiency of the extraction procedure. bsu.edu.eg

Stability: The stability of the analytes in the biological matrix under various storage and processing conditions. globalresearchonline.net

The following table summarizes typical acceptance criteria for these validation parameters.

Validation ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ) globalresearchonline.net
Precision Coefficient of variation (CV) ≤15% (≤20% at the LLOQ) globalresearchonline.net
Selectivity No significant interference at the retention time of the analyte and internal standard globalresearchonline.neteuropa.eu
Recovery Consistent, precise, and reproducible bsu.edu.eg
Stability Analyte concentration within ±15% of the initial concentration

By employing such validated analytical methodologies, researchers can accurately monitor the time course of this compound conversion to 2-methylquinolin-8-ol and characterize the formation and elimination of other potential metabolites in various biological matrices. This information is fundamental to establishing the pharmacokinetic and pharmacodynamic relationship of the prodrug.

Future Directions and Emerging Research Perspectives for Quinoline Ester Prodrugs

Advanced Synthetic Strategies for Enhanced Prodrug Synthesis

The synthesis of quinoline (B57606) scaffolds and their derivatives is a well-established area of organic chemistry, with numerous methods developed over the years. researchgate.net However, the efficient and versatile synthesis of quinoline ester prodrugs necessitates the continued development of advanced synthetic strategies. Future research in this area is likely to focus on several key aspects to enhance the synthesis of compounds like ((2-Methylquinolin-8-yl)oxy)methyl acetate (B1210297).

One promising direction is the use of green chemistry principles to create more environmentally friendly and efficient synthetic protocols. This includes the use of recyclable catalysts, solvent-free reaction conditions, and microwave or ultrasound irradiation to accelerate reaction times and improve yields. nih.gov Such methods offer advantages over traditional synthetic routes, which may involve harsh reaction conditions and the use of hazardous reagents. nih.gov

The table below summarizes some advanced synthetic strategies applicable to quinoline derivatives.

Synthetic StrategyDescriptionPotential Advantages for Prodrug Synthesis
Ultrasound Irradiation Utilizes high-frequency sound waves to accelerate chemical reactions. nih.govShorter reaction times, higher yields, and milder reaction conditions. nih.gov
Microwave-Assisted Synthesis Employs microwave energy to heat reactions, often leading to rapid and efficient synthesis. researchgate.netCan dramatically reduce reaction times from hours or days to minutes. researchgate.net
Transition Metal Catalysis Involves the use of transition metals like rhodium, ruthenium, or cobalt to catalyze C-H activation and annulation reactions for quinoline synthesis. mdpi.comOffers high regioselectivity and functional group tolerance, allowing for the synthesis of diverse quinoline structures. mdpi.com
Organocatalysis Uses small organic molecules as catalysts, providing an alternative to metal-based catalysts. researchgate.netCan lead to the asymmetric synthesis of chiral quinoline derivatives. researchgate.net

Future advancements in these synthetic methodologies will be crucial for the efficient and scalable production of novel quinoline ester prodrugs, enabling a broader exploration of their therapeutic potential.

Development of Targeted Prodrug Delivery Systems

A key advantage of the prodrug approach is the potential for targeted drug delivery, which aims to increase the concentration of the active compound at the site of action while minimizing systemic exposure and associated side effects. nih.gov For quinoline ester prodrugs, the development of sophisticated delivery systems is a major area of future research.

One promising strategy involves conjugating the quinoline prodrug to a targeting moiety that recognizes specific receptors or markers on diseased cells. researchgate.net For example, glycoconjugation, the attachment of sugar molecules, can target glucose transporters that are often overexpressed in cancer cells. researchgate.net This approach has been explored for 8-hydroxyquinoline (B1678124) derivatives and could be adapted for quinoline ester prodrugs. researchgate.net

Another emerging area is the development of stimuli-responsive delivery systems. These systems are designed to release the active drug in response to specific triggers present in the target microenvironment, such as changes in pH, enzyme levels, or redox potential. nih.govresearchgate.net For instance, a quinoline ester prodrug could be encapsulated in a nanoparticle that is stable in the bloodstream but releases its payload in the acidic environment of a tumor.

The table below outlines different targeted delivery strategies for prodrugs.

Delivery StrategyMechanismPotential Application for Quinoline Ester Prodrugs
Antibody-Directed Enzyme Prodrug Therapy (ADEPT) An antibody-enzyme conjugate is administered to target tumor cells, followed by the prodrug, which is activated by the localized enzyme. nih.govCould provide highly specific activation of a quinoline ester prodrug at the tumor site.
Gene-Directed Enzyme Prodrug Therapy (GDEPT) A gene encoding a prodrug-activating enzyme is delivered to target cells, leading to localized expression of the enzyme. nih.govOffers the potential for long-term, localized activation of the prodrug.
Receptor-Mediated Delivery The prodrug is linked to a ligand that binds to a specific receptor on the target cell surface, facilitating uptake. nih.govCould be used to target quinoline ester prodrugs to cells overexpressing certain receptors.
Nanoparticle-Based Delivery The prodrug is encapsulated within or conjugated to a nanoparticle, which can be designed for targeted delivery. researchgate.netCan improve the solubility and stability of the prodrug and allow for controlled release.

The continued development of these targeted delivery systems will be essential for maximizing the therapeutic efficacy and minimizing the toxicity of quinoline ester prodrugs.

Integration of Omics Technologies in Understanding Prodrug Metabolism and Efficacy

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized drug discovery and development. mdpi.com These technologies offer a powerful toolkit for understanding the complex biological processes that govern the metabolism and efficacy of prodrugs like ((2-Methylquinolin-8-yl)oxy)methyl acetate.

Genomics and Transcriptomics: These approaches can identify genetic variations and changes in gene expression that influence the activity of enzymes responsible for prodrug activation. nih.gov For quinoline ester prodrugs, this could involve identifying specific esterases that are highly expressed in target tissues, which could inform the design of more selectively activated prodrugs.

Proteomics: This technology allows for the large-scale analysis of proteins, providing insights into the abundance and activity of enzymes and transporters involved in prodrug metabolism and disposition. nih.gov Proteomic studies could help to identify the specific enzymes that hydrolyze the ester bond in this compound and release the active 2-methyl-8-hydroxyquinoline.

Metabolomics: This field focuses on the comprehensive analysis of small molecule metabolites in biological systems. frontiersin.org Metabolomic profiling can be used to track the metabolic fate of a quinoline ester prodrug, identifying the active drug and any other metabolites that are formed. mdpi.com This information is crucial for understanding the drug's mechanism of action and potential off-target effects.

The integration of these omics technologies can provide a holistic view of how a quinoline ester prodrug interacts with the biological system, from its initial absorption and distribution to its metabolic activation and ultimate pharmacological effect. frontiersin.org This systems-level understanding will be invaluable for the rational design of next-generation quinoline-based therapeutics with improved efficacy and safety profiles.

Challenges and Opportunities in the Translational Research of Quinoline-Based Prodrugs

Translational research is the process of "translating" findings from basic science into new medical treatments. nih.gov While quinoline-based prodrugs hold significant promise, their successful translation from the laboratory to the clinic faces several challenges and opportunities. researchgate.netnih.gov

One of the primary challenges is the predictive value of preclinical models. inca.gov.br Animal models may not always accurately reflect human physiology and disease, leading to discrepancies between preclinical and clinical results. The development of more sophisticated preclinical models, such as patient-derived xenografts and organ-on-a-chip technologies, could help to bridge this translational gap.

Another challenge lies in the complexities of drug development, including manufacturing, formulation, and regulatory approval. nih.gov Ensuring the consistent and scalable synthesis of a quinoline ester prodrug like this compound is a critical step. Furthermore, navigating the regulatory landscape to gain approval for clinical trials and eventual marketing requires significant expertise and resources.

Despite these challenges, there are also significant opportunities. The growing understanding of the molecular basis of diseases allows for a more rational approach to drug design and patient selection. mdpi.com For example, biomarkers could be used to identify patients who are most likely to respond to a particular quinoline-based therapy, leading to more effective and personalized treatments.

The table below summarizes some key challenges and opportunities in the translational research of quinoline-based prodrugs.

AspectChallengesOpportunities
Preclinical Models Lack of predictive power of some animal models for human disease. inca.gov.brDevelopment of more advanced and human-relevant preclinical models.
Drug Development Complexities of scaling up synthesis and navigating regulatory pathways. nih.govAdvances in manufacturing and formulation technologies.
Clinical Trials High cost and long duration of clinical trials. inca.gov.brUse of biomarkers for patient stratification and adaptive trial designs.
Personalized Medicine Identifying the right patient for the right drug.Integration of omics data to guide treatment decisions. mdpi.com

Q & A

Q. What synthetic methodologies are commonly employed to prepare ((2-Methylquinolin-8-yl)oxy)methyl acetate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification. A validated approach includes reacting 2-methylquinolin-8-ol with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) in acetone under reflux, followed by purification via crystallization . Alternative routes may use O-acylation of 8-hydroxyquinoline derivatives with acetylating agents (e.g., acetic anhydride) under controlled pH and temperature . Key parameters include solvent polarity (DMF or acetone), reaction time (1–3 hours), and stoichiometric ratios (1:1.2 for substrate:reagent).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms ester linkage integrity. For example, the methyl acetate group shows a singlet at ~3.7 ppm (¹H) and ~170 ppm (¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 261.110 for C₁₃H₁₃NO₃⁺) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational dynamics in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP (for visualization) determines bond angles, dihedral conformations, and intermolecular interactions. For example, the quinoline ring typically exhibits planarity (deviation <0.01 Å), while the acetate group may form dihedral angles of 80–85° with heteroaromatic systems . Hydrogen-bonding networks (e.g., C–H···O) and π-π stacking can be analyzed using Mercury software .

Q. What factors govern regioselectivity in functionalizing the 8-position of 2-methylquinoline derivatives?

  • Methodological Answer : Regioselectivity is influenced by:
  • Steric Effects : The 8-position is less hindered due to methyl substitution at C2, favoring nucleophilic attack .
  • Electronic Effects : Electron-withdrawing groups (e.g., acetate) enhance electrophilicity at C7.
  • Reaction Conditions : Polar aprotic solvents (DMF) and mild bases (K₂CO₃) improve yield by stabilizing transition states . Computational studies (DFT) using Gaussian can model transition-state geometries .

Q. How should researchers address contradictory spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare NMR shifts with analogous compounds (e.g., ethyl 2-(quinolin-8-yloxy)acetate ).
  • Tautomerism Analysis : Use variable-temperature NMR to detect equilibrium between keto-enol forms .
  • Impurity Profiling : LC-MS/MS identifies side products (e.g., unreacted 2-methylquinolin-8-ol) .

Q. What in vitro assays evaluate the biological activity of this compound?

  • Methodological Answer :
  • Antibacterial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorescence-based assays targeting DNA gyrase or topoisomerase IV .

Data Contradiction Analysis

Q. How to resolve discrepancies between experimental and computational NMR chemical shifts?

  • Methodological Answer :
  • Solvent Effects : Simulate shifts using COSMO-RS to account for solvent polarity differences .
  • Conformational Sampling : Perform molecular dynamics (MD) simulations to explore rotamer populations of the acetate group .
  • DFT Refinement : Optimize geometries at the B3LYP/6-311+G(d,p) level and calculate shielding constants with GIAO .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.